molecular formula C6H6ClNO2S B7887272 Phenylsulfamoyl chloride

Phenylsulfamoyl chloride

Cat. No.: B7887272
M. Wt: 191.64 g/mol
InChI Key: SGSHEKZPIDTZJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylsulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or an amine in the presence of a base. Another method includes the oxidation of thiols to sulfonyl chlorides using reagents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in water .

Industrial Production Methods: In industrial settings, this compound is typically produced through the direct chlorination of benzenesulfonamide. This process involves the use of chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Phenylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.

    Reduction Reactions: It can be reduced to form corresponding sulfonamides.

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonyl Chlorides: Resulting from oxidation reactions.

    Sulfonamides: Also produced through reduction reactions.

Mechanism of Action

The mechanism of action of phenylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides, where the compound reacts with amines to form stable products. The molecular targets and pathways involved in its biological activity include interactions with enzymes and proteins, leading to antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Phenylsulfamoyl chloride can be compared with other sulfonamide derivatives:

Uniqueness: this compound’s unique combination of a phenyl group and a sulfamoyl chloride moiety gives it distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

N-phenylsulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSHEKZPIDTZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of sodium phenylsulfamate (200 mg, prepared according to the procedure of Audrieth and Sveda, J. Org. Chem., 1944, 9, 89) in dry toluene (5 mL), under a blanket of nitrogen, was treated with PCl5 (267 mg). After stirring at 80° C. for 20 hours the reaction mixture was allowed to cool to room temperature and then evaporated to give the title compound (100 mg) as a brown oil, which was used without further purification.
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267 mg
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5 mL
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Synthesis routes and methods II

Procedure details

25.2 g of chlorosulphonic acid are added slowly to a solution of 60.6 g of aniline in 316 ml of methylene chloride cooled to −5° C. When the addition is complete, the mixture is allowed to return to ambient temperature and the precipitate obtained is filtered off. After drying, the precipitate is taken up in 231 ml of toluene, and 45.1 g of phosphorus pentachloride are added gradually. The mixture is then refluxed for 3 hours 30 minutes and, after returning to ambient temperature, the precipitate formed is filtered off. The filtrate is concentrated to obtain the expected product.
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60.6 g
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316 mL
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Synthesis routes and methods III

Procedure details

Phenyl sulfamic acid sodium salt (1.0 g), prepared by the method of Audrieth L. F et al, J. Org. Chem. 1944, 9, 89-101, and PCl5, 1.16 g were combined in the absence of solvent. After the exotherm subsided the contents were heated for a further 16 h at 70° C. Benzotrifluoride (5 mL) was added and the contents heated for a further 2 h, cooled, filtered and concentrated to give 182 mg of phenylsulfamoyl chloride. Compound 5 (Y═H) as its hydrochloride salt (20 mg, 0.085 mmol) was dissolved in 1 mL of dry CH2Cl2, and phenylsulfamoyl chloride (34 mg) in 0.5 mL of CH2Cl2 was added in portions followed by triethylamine (50 μL, 36 mg) in 0.5 mL of CH2Cl2. After stirring at ambient temperature for 16 h the reaction was quenched with saturated NaHCO3, separated, washed with water and brine, dried and purified by flash column chromatography (2% EtOAc in CH2Cl2) to give 20 mg of the title compound. LC-MS RT=3.56 min. (M−H)− 395.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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